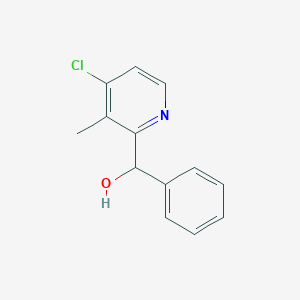
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 4th position, a methyl group at the 3rd position, and a phenylmethanol group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-3-methylpyridine with benzyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of (4-Chloro-3-methylpyridin-2-yl)(phenyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylpyridin-3-yl)(phenyl)methanol
- (4-Chloro-3-methylpyridin-2-yl)(p-tolyl)methanol
- (4-Chloro-3-methylpyridin-2-yl)(4-methoxyphenyl)methanol
Uniqueness
(4-Chloro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups in specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12ClNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
KYCKMBMXRRRRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


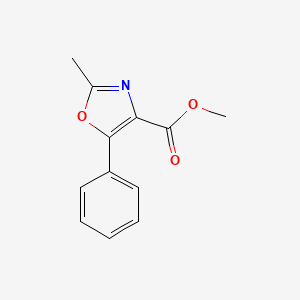
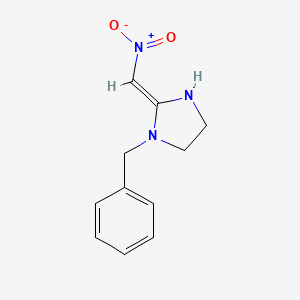
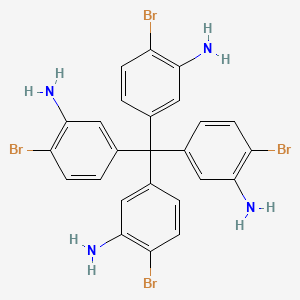

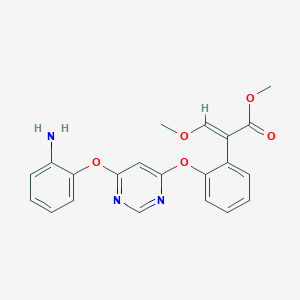
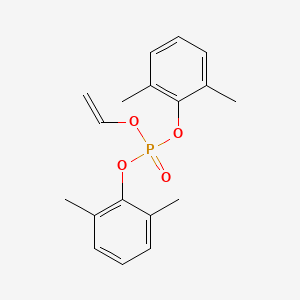
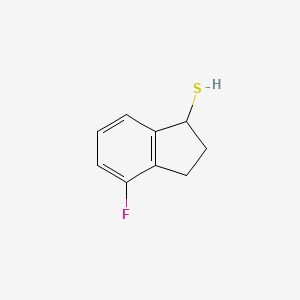

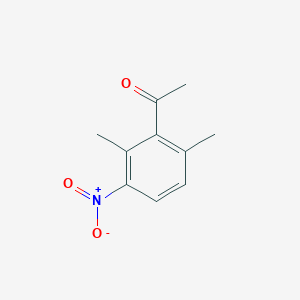
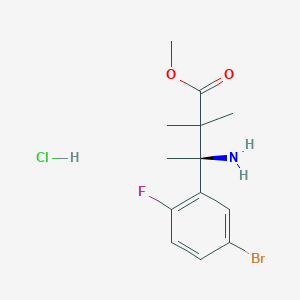
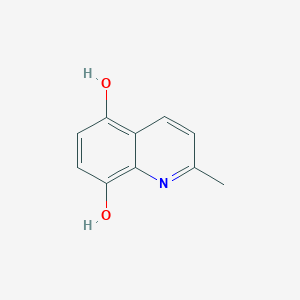

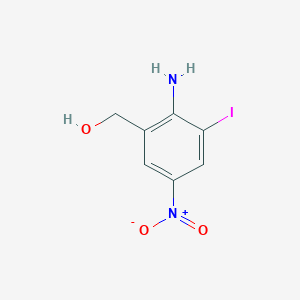
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
